N-(2-methoxyphenyl)-3-(quinolin-8-ylsulfanyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-3-(quinolin-8-ylsulfanyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as QNZ or EVP4593, and it belongs to the class of quinoline-2-carboxamide derivatives.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-3-(quinolin-8-ylsulfanyl)propanamide is not fully understood. However, it has been suggested that it acts by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It also inhibits the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-methoxyphenyl)-3-(quinolin-8-ylsulfanyl)propanamide in lab experiments is its potential therapeutic properties in various diseases. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(2-methoxyphenyl)-3-(quinolin-8-ylsulfanyl)propanamide. One direction is to further investigate its potential therapeutic applications in diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to develop more efficient synthesis methods to increase the yield of the compound. Additionally, the development of more soluble derivatives of this compound could enhance its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-3-(quinolin-8-ylsulfanyl)propanamide involves the reaction of 2-methoxybenzoyl chloride and 8-mercaptoquinoline in the presence of triethylamine and dichloromethane. The resulting product is then treated with 3-aminopropionitrile to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-3-(quinolin-8-ylsulfanyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties.
Eigenschaften
Molekularformel |
C19H18N2O2S |
---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-3-quinolin-8-ylsulfanylpropanamide |
InChI |
InChI=1S/C19H18N2O2S/c1-23-16-9-3-2-8-15(16)21-18(22)11-13-24-17-10-4-6-14-7-5-12-20-19(14)17/h2-10,12H,11,13H2,1H3,(H,21,22) |
InChI-Schlüssel |
VXJBIOGZZWHALT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCSC2=CC=CC3=C2N=CC=C3 |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)CCSC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.